Methyl 4-chloro-3-hydroxybutanoate: A Technical Guide to its Synthesis and Properties
Methyl 4-chloro-3-hydroxybutanoate: A Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-3-hydroxybutanoate is a versatile chiral building block of significant interest in the pharmaceutical industry. Its structural features, particularly the presence of both a hydroxyl and a chloro group on adjacent carbons, make it a valuable precursor for the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of methyl 4-chloro-3-hydroxybutanoate, with a focus on its role in drug development. Optically active forms of this compound, specifically the (R)- and (S)-enantiomers, are crucial intermediates in the enantioselective synthesis of several pharmaceuticals, including HMG-CoA reductase inhibitors like atorvastatin.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of methyl 4-chloro-3-hydroxybutanoate is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C5H9ClO3 | [3] |
| Molecular Weight | 152.57 g/mol | [3] |
| CAS Number | 10488-68-3 (racemate) | [3] |
| 88496-70-2 ((R)-enantiomer) | [4] | |
| 86728-93-0 ((S)-enantiomer) | [5] | |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 93-95 °C at 5 mmHg | [7][8] |
| Density | 1.19 g/mL at 25 °C | [7][8] |
| Refractive Index | n20/D 1.453 | [7][8] |
Synthesis of Methyl 4-chloro-3-hydroxybutanoate
The synthesis of methyl 4-chloro-3-hydroxybutanoate can be achieved through several routes, including chemical synthesis and biocatalytic reduction. The choice of method often depends on the desired stereochemistry of the final product.
Chemical Synthesis
A common chemical approach involves a two-step process starting from epichlorohydrin.[2][9] This method can be adapted to produce optically active products by using chiral epichlorohydrin as the starting material.[9]
Step 1: Synthesis of 4-chloro-3-hydroxybutyronitrile from Epichlorohydrin
This step involves the ring-opening of epichlorohydrin with a cyanide salt. The reaction pH is a critical parameter and should be maintained between 7 and 8 to ensure high purity and yield.[9]
Caption: Synthesis of 4-chloro-3-hydroxybutyronitrile.
Step 2: Alcoholysis of 4-chloro-3-hydroxybutyronitrile
The resulting 4-chloro-3-hydroxybutyronitrile is then subjected to alcoholysis in the presence of methanol and a strong acid catalyst, such as hydrogen chloride, to yield methyl 4-chloro-3-hydroxybutanoate.[9]
Caption: Formation of Methyl 4-chloro-3-hydroxybutanoate.
Biocatalytic Synthesis
Biocatalytic methods, particularly the asymmetric reduction of methyl 4-chloro-3-oxobutanoate, are widely employed to produce enantiomerically pure methyl 4-chloro-3-hydroxybutanoate. These methods offer high selectivity and operate under mild reaction conditions.
Whole-Cell Bioreduction
Microorganisms such as Baker's yeast (Saccharomyces cerevisiae) and Geotrichum candidum are effective in reducing the keto group of methyl 4-chloro-3-oxobutanoate to the corresponding hydroxyl group.[1][10] The stereochemical outcome of the reduction can often be controlled by the choice of microorganism and the addition of specific additives. For instance, the reduction of ethyl or methyl 4-chloro-3-oxobutanoate with baker's yeast in the presence of allyl bromide or allyl alcohol can yield both the (R)- and (S)-enantiomers with high enantiomeric excess.[10]
Enzymatic Reduction
Isolated enzymes, specifically ketoreductases or alcohol dehydrogenases, offer a more controlled and efficient approach to asymmetric reduction.[1][2][11] These enzymes, often from sources like Pichia stipitis or Stenotrophomonas maltophilia, can exhibit high substrate tolerance and provide excellent enantioselectivity.[11][12] The process typically requires a cofactor, such as NADPH, which is regenerated in situ using a secondary enzyme system, for example, glucose dehydrogenase with glucose as the ultimate reductant.[1][2]
Caption: Enzymatic Synthesis Workflow.
Experimental Protocols
General Chemical Synthesis Protocol
The following is a representative protocol for the chemical synthesis of methyl 4-chloro-3-hydroxybutanoate from 4-chloro-3-hydroxybutyronitrile.
Materials:
-
4-chloro-3(S)-hydroxybutyronitrile
-
Methanol
-
Anhydrous hydrogen chloride gas
-
Distilled water
-
Ethyl acetate
Procedure:
-
Prepare a 10 N solution of hydrogen chloride in methanol by bubbling anhydrous HCl gas through cooled methanol.
-
Mix 30 ml of the methanolic HCl solution with 11.96 g of 4-chloro-3-hydroxybutyronitrile.
-
Heat the reaction mixture to 60°C under a nitrogen atmosphere.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, cool the reaction solution to room temperature.
-
Perform an extraction with 30 ml of distilled water and 50 ml of ethyl acetate.
-
Separate the aqueous phase and extract it twice more with 50 ml of ethyl acetate each time.
-
Combine the organic extracts and concentrate them under reduced pressure to obtain the crude product.
-
Further purification can be achieved by vacuum distillation.
This method has been reported to yield the title compound with a chemical purity of 97.1% and an optical purity of 99.2% ee when starting with the corresponding chiral nitrile.[9]
General Biocatalytic Reduction Protocol using Baker's Yeast
This protocol outlines the asymmetric reduction of methyl 4-chloro-3-oxobutanoate using baker's yeast.
Materials:
-
Methyl 4-chloro-3-oxobutanoate
-
Fresh baker's yeast
-
Glucose (optional)
-
Allyl bromide or allyl alcohol (optional, for stereochemical control)
-
Water
-
Diatomaceous earth (for filtration)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Activate the baker's yeast in a suitable buffer or water, optionally with glucose.
-
Add the methyl 4-chloro-3-oxobutanoate to the yeast suspension.
-
If used, add the stereochemical control agent (allyl bromide or allyl alcohol).
-
Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the conversion of the substrate by GC or TLC.
-
Once the reaction is complete (typically 1-2 hours for high conversion), filter the mixture through a pad of diatomaceous earth to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract it multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude methyl 4-chloro-3-hydroxybutanoate.
-
Purify the product by vacuum distillation.
Yields of around 75% and enantiomeric excesses of 90-97% have been reported for the corresponding ethyl ester using this method.[10][13]
Applications in Drug Development
Methyl 4-chloro-3-hydroxybutanoate, particularly its chiral forms, is a key intermediate in the synthesis of various pharmaceuticals. The (S)-enantiomer is a crucial building block for the synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs.[1] For example, it is a precursor to (S)-4-chloro-3-hydroxybutanoic acid methyl ester, which is used in the total chemical synthesis of certain statins.[1] The (R)-enantiomer is also valuable and is used in the synthesis of compounds like L-carnitine and (R)-γ-amino-β-hydroxybutyric acid (GABOB).[10]
Caption: Pharmaceutical Applications of Enantiomers.
Conclusion
Methyl 4-chloro-3-hydroxybutanoate is a valuable and versatile chemical intermediate. The availability of both chemical and biocatalytic synthetic routes, especially those providing access to specific enantiomers, underscores its importance in modern organic synthesis. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this compound is essential for its effective application in the creation of novel and improved therapeutics. The methodologies outlined in this guide provide a solid foundation for the preparation and utilization of methyl 4-chloro-3-hydroxybutanoate in a laboratory or industrial setting.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Methyl 4-chloro-3-hydroxybutanoate | C5H9ClO3 | CID 3629997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl 3R-4-chloro-3-hydroxybutanoate | CAS 88496-70-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. METHYL (S)-4-CHLORO-3-HYDROXYBUTYRATE | 86728-93-0 [chemicalbook.com]
- 6. Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0 [chemicalbook.com]
- 7. (R)-(+)-4-氯-3-羟基丁酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate 96 86728-85-0 [sigmaaldrich.com]
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- 10. arkat-usa.org [arkat-usa.org]
- 11. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]
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